![molecular formula C19H24N4O2 B2372168 5-Bromo-1-(cyclopropylcarbonyl)-6-[(3-methylpiperidin-1-yl)sulfonyl]indoline CAS No. 1029777-00-1](/img/structure/B2372168.png)
5-Bromo-1-(cyclopropylcarbonyl)-6-[(3-methylpiperidin-1-yl)sulfonyl]indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-(cyclopropylcarbonyl)-6-[(3-methylpiperidin-1-yl)sulfonyl]indoline is a useful research compound. Its molecular formula is C19H24N4O2 and its molecular weight is 340.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Necessity in Cytotoxic Activity
A study investigated the structural necessity of C5-O-substitution in seco-cyclopropylindole compounds, which are closely related to the structure of 5-Bromo-1-(cyclopropylcarbonyl)-6-[(3-methylpiperidin-1-yl)sulfonyl]indoline. This research found that compounds with small-sized sulfonyl substituents exhibited similar levels of cytotoxic activity against various human cancer cell lines to that of doxorubicin, a well-known chemotherapy medication (Choi & Ma, 2010).
Novel Anticancer Activities
Another study synthesized a novel bromophenol derivative containing an indolin-2-one moiety, showcasing excellent anticancer activities on human lung cancer cell lines. The compound induced G0/G1 cell cycle arrest and apoptosis through various mechanisms, including the activation of caspase-3 and poly (ADP-ribose) polymerase (PARP), enhancement of reactive oxygen species (ROS) generation, and deactivation of the PI3K/Akt pathway (Guo et al., 2018).
Potential Treatment of Cognitive Disorders
The optimization of indole derivatives as 5-hydroxytryptamine-6 receptor (5-HT6R) antagonists resulted in identifying a novel compound for potential treatment of cognitive disorders. This compound demonstrated high affinity and selectivity over various target sites, including receptors, enzymes, and growth factors, highlighting its potential as a clinical candidate (Nirogi et al., 2017).
Propiedades
IUPAC Name |
N-(4-ethylphenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-3-15-6-8-16(9-7-15)21-17(24)13-25-18-12-14(2)20-19(22-18)23-10-4-5-11-23/h6-9,12H,3-5,10-11,13H2,1-2H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNIBKNEFSXOLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid](/img/structure/B2372085.png)
![5-Methyl-N-[3-(2-methylpyrimidin-4-yl)phenyl]-2-methylsulfonylpyrimidine-4-carboxamide](/img/structure/B2372088.png)
![1-(4-{[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-4-phenylbutane-1,4-dione](/img/structure/B2372090.png)

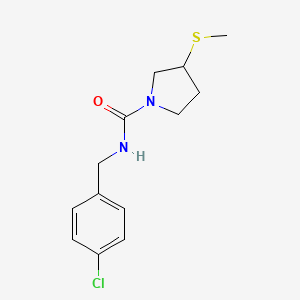

![1,1,4-Trioxo-2H,3H-benzo[E]thiin-6-carboxylic acid](/img/structure/B2372095.png)
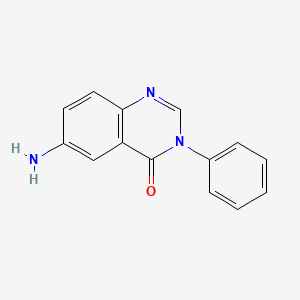
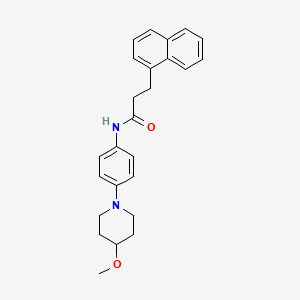
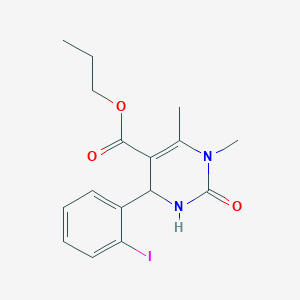
![N-ethyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2372101.png)
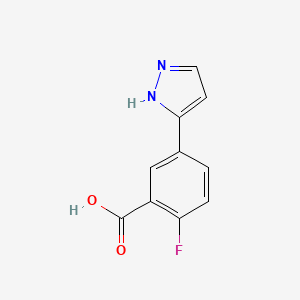
![2-chloro-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2372105.png)
![2-(2-chloro-5-fluorobenzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2372106.png)
